molecular formula C9H7F3O4 B097485 ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate CAS No. 17515-79-6

ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate

Cat. No.: B097485
CAS No.: 17515-79-6
M. Wt: 236.14 g/mol
InChI Key: GGAGOWASDNUXJD-UHFFFAOYSA-N
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Description

ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate is an organic compound with the molecular formula C9H7F3O4 It is a derivative of furoic acid, characterized by the presence of a formyl group at the 5-position and a trifluoromethyl group at the 2-position, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate typically involves the esterification of 3-furoic acid derivatives. One common method is the reaction of 3-furoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 3-Furoic acid, 5-carboxy-2-trifluoromethyl-, ethyl ester

    Reduction: 3-Furoic acid, 5-hydroxymethyl-2-trifluoromethyl-, ethyl ester

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in drug design and development, as it can modulate the activity of target enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Furoic acid, 5-formyl-2-methyl-, ethyl ester
  • 3-Furoic acid, 5-formyl-2-chloromethyl-, ethyl ester
  • 3-Furoic acid, 5-formyl-2-bromomethyl-, ethyl ester

Uniqueness

ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a pharmacologically active compound compared to its non-fluorinated analogs.

Properties

CAS No.

17515-79-6

Molecular Formula

C9H7F3O4

Molecular Weight

236.14 g/mol

IUPAC Name

ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate

InChI

InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(4-13)16-7(6)9(10,11)12/h3-4H,2H2,1H3

InChI Key

GGAGOWASDNUXJD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F

Key on ui other cas no.

17515-79-6

Synonyms

3-Furoic acid, 5-formyl-2-trifluoromethyl, ethyl ester

Origin of Product

United States

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